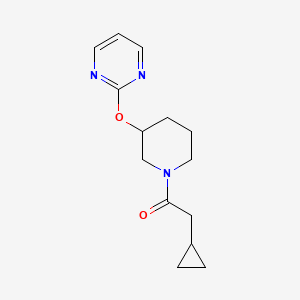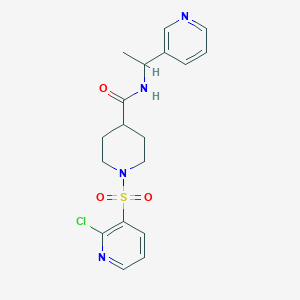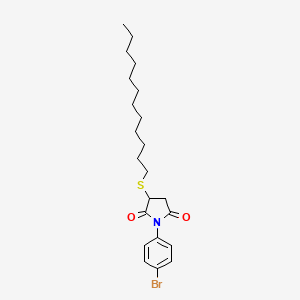
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C22H32BrNO2S and its molecular weight is 454.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescent Polymer Synthesis
1-(4-bromophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is used in synthesizing highly luminescent polymers. These polymers, like P-1, P-2, and P-3, contain the pyrrolo[3,4-c]pyrrole-1,4-dione unit and exhibit strong fluorescence with high quantum yields. They are soluble in common organic solvents and vary in optical and electrochemical properties (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
The compound is integral in creating photoluminescent conjugated polymers with 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These polymers display strong photoluminescence and higher photochemical stability compared to saturated polymers with isolated DPP units. Their good solubility and processability make them suitable for electronic applications (Beyerlein & Tieke, 2000).
Deeply Colored Polymers
This compound contributes to the creation of deeply colored polymers with high molecular weights. The resultant polymers are soluble in various organic solvents and have been synthesized for potential applications in the field of material science (Welterlich, Charov & Tieke, 2012).
Glycolic Acid Oxidase Inhibition
Research has shown its derivatives to be effective inhibitors of glycolic acid oxidase (GAO), with potential therapeutic applications in medical chemistry. These inhibitors are particularly potent when they possess large lipophilic substituents (Rooney et al., 1983).
Corrosion Inhibition
Derivatives of this compound, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been studied as corrosion inhibitors for carbon steel in hydrochloric acid medium. These studies are significant in the field of corrosion science (Zarrouk et al., 2015).
PGE(2) Production Inhibition
Compounds based on this structure have been synthesized and evaluated for inhibitory activities on LPS-induced PGE(2) production in macrophage cells, contributing to pharmaceutical research (Moon et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-dodecylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32BrNO2S/c1-2-3-4-5-6-7-8-9-10-11-16-27-20-17-21(25)24(22(20)26)19-14-12-18(23)13-15-19/h12-15,20H,2-11,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHLOAEBCUOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
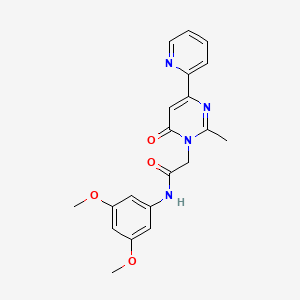
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)
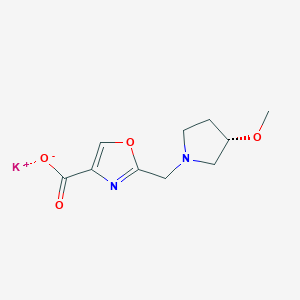
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)

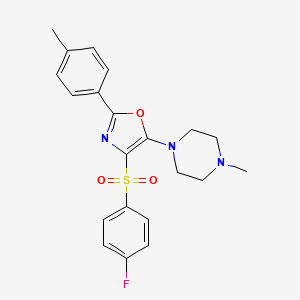

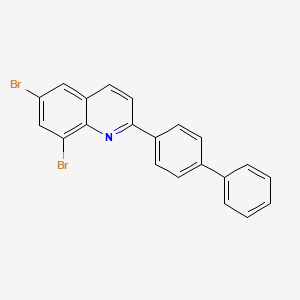
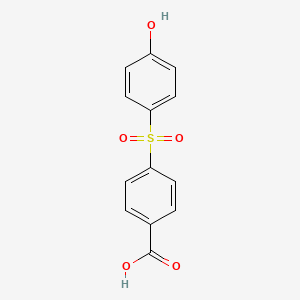
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)


